molecular formula C8H12O B085031 1-Methylbicyclo[4.1.0]heptan-2-one CAS No. 14845-40-0

1-Methylbicyclo[4.1.0]heptan-2-one

Cat. No. B085031
CAS RN: 14845-40-0
M. Wt: 124.18 g/mol
InChI Key: ZSCULIADDRFIKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methylbicyclo[4.1.0]heptan-2-one and its derivatives often involves intricate steps highlighting the compound's significance in synthetic organic chemistry. For instance, the synthesis and Diels‐Alder reactions of methylidenebicyclo compounds demonstrate controlled regioselectivity, hinting at the sophisticated approaches needed to manipulate this molecule's structure for desired outcomes (Burnier, Schwager, & Vogel, 1986). Moreover, the preparation of enantiomerically pure derivatives underscores its utility as a chiral building block in complex organic syntheses, particularly for creating substances with specific optical properties (Guangzhe Yu, 2005).

Molecular Structure Analysis

The molecular structure of 1-Methylbicyclo[4.1.0]heptan-2-one is characterized by detailed spectroscopic studies, including NMR, revealing its intricate atomic arrangements and confirming the configurations of its enantiomers. This structural elucidation is critical for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions involving 1-Methylbicyclo[4.1.0]heptan-2-one are diverse, demonstrating its reactivity in various chemical contexts. For example, its involvement in addition reactions with 2,4-dinitrobenzenesulphenyl chloride showcases its capability to participate in complex chemical transformations (Przybylska & Garratt, 1981). Moreover, its utility in synthesizing chemiluminescent substrates indicates its potential in specialized chemical applications (Matsumoto et al., 1997).

Physical Properties Analysis

The physical properties of 1-Methylbicyclo[4.1.0]heptan-2-one, such as thermal stability and crystal structure, are crucial for its handling and application in chemical syntheses. Investigations into its crystal structure provide insights into its stability under various conditions, informing its storage and usage in laboratory settings.

Chemical Properties Analysis

The chemical properties of 1-Methylbicyclo[4.1.0]heptan-2-one, including its reactivity with different reagents and under varying conditions, illustrate its versatility in organic synthesis. Studies on its conjugate iodination and reactions over supported metal catalysts reveal the compound's potential for creating a wide range of chemical derivatives, which could be pivotal for further research and application in synthetic chemistry (Jackson & Nicolson, 1980).

Scientific Research Applications

  • Ionic Hydrogenation and Stereochemistry : "1-Methylbicyclo[4.1.0]heptan-2-one" undergoes ionic hydrogenation, forming substituted cycloalkanes. The process is influenced by the insertion of an angular methyl group, accelerating the hydrogenation rate (Khotimskaya et al., 1972). Another study on the stereochemistry of cations derived from this compound demonstrates the structural stability and potential transformations in optically active forms (Herrmann & Kirmse, 2006).

  • Catalytic Reactions : The compound's interaction with hydrogen over palladium and platinum catalysts has been studied. The presence of halogen-containing compounds alters product distribution, indicating its potential in fine-tuning catalytic processes (Jackson & Nicolson, 1980).

  • Hydroboration Reactions : Research has shown that "1-Methylbicyclo[4.1.0]heptan-2-one" can be involved in hydroboration reactions, leading to the formation of various stereoisomers. This indicates its utility in creating specific molecular configurations for chemical synthesis (Kazakova et al., 1979; Kazakova, Surkova, & Bikeev, 1980).

  • Thermal Vinylcyclopropane-to-Cyclopentene Rearrangement : Studies have explored the thermal rearrangement processes involving "1-Methylbicyclo[4.1.0]heptan-2-one," shedding light on the reaction mechanisms and stereochemical paths. This contributes to our understanding of thermal reactions in organic chemistry (Baldwin & Burrell, 1999).

  • Thermal Reactions in Gas Phase : The kinetics of thermal reactions of derivatives of "1-Methylbicyclo[4.1.0]heptan-2-one" in the gas phase have been studied, providing insights into reaction mechanisms and isomerizations at different temperatures (Cocks & Egger, 1973).

properties

IUPAC Name

1-methylbicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8-5-6(8)3-2-4-7(8)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCULIADDRFIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylbicyclo[4.1.0]heptan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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